
Prephenate(2-)
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Descripción general
Descripción
Prephenate(2-) is a dicarboxylic acid dianion that is the conjugate base of prephenic acid; major species at pH 7.3. It has a role as an Escherichia coli metabolite and a plant metabolite. It is a conjugate base of a prephenic acid.
Análisis De Reacciones Químicas
Prephenate Dehydratase Reaction
Prephenate dehydratase (PDT) catalyzes the decarboxylation and dehydration of prephenate to phenylpyruvate, a precursor of phenylalanine . This reaction is crucial in the terminal pathway of phenylalanine biosynthesis in microorganisms . The decarboxylation and dehydration reactions occur in a concerted manner . The carboxylate group initiates the reaction, leading to the aromatization of the substrate and elimination of a water molecule .
Enzyme Mechanism :
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Step 1 : The carboxylate group initiates the reaction, resulting in the re-aromatization of the substrate and elimination of the water molecule, with concomitant deprotonation of Thr171 .
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Step 2 : Regeneration of the active site threonine residue .
Catalytic Residues Roles :
Residue | Roles |
---|---|
Phe173(176)A | Helps stabilize the transition state as an electrostatic stabilizer |
Thr171(174)A | Acts as the proton donor for the hydrolysis reaction |
Prephenate Dehydrogenase Reaction
Prephenate dehydrogenase catalyzes the oxidative decarboxylation of prephenate to 4-hydroxyphenylpyruvate, a precursor of tyrosine . This reaction also involves the aromatization of the cyclohexenyl ring with the loss of a hydride .
Reaction :
prephenate+NAD+⇌4 hydroxyphenylpyruvate+CO2+NADH
Active Site Residues :
The active site residues involved in the reaction mechanism of prephenate dehydrogenase (PDH) have been studied through computational docking and mutagenesis . Key residues include:
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His124 : Facilitates hydride transfer from prephenate to NADP+ .
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Gln184 : Helps position the ligand for hydride transfer and decarboxylation .
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Thr206 : Serves as a hydrogen bond donor to prephenate's central carboxylate .
Kinetic Parameters of GmPDH1 Mutants :
Mutant | Km (µM) | Turnover Rate (min-1) |
---|---|---|
Wild-type | 270 | 980 |
S101A | Increased 20-fold | Affected Km Value |
Q184D/E | - | Loss of Activity |
Q184A | Comparable to wild-type | 320-fold lower kcat |
H124A/Q | - | Inactive |
H124N | - | Substantial decrease in catalytic efficiency |
H188A/N/Q | - | Inactive |
T206A | - | Loss of Catalysis |
T206S | - | Tremendous loss of activity, turnover decreases from 980 to 1.1 |
Non-Aromatizing Decarboxylation
Some enzymes utilize prephenate to produce non-aromatic compounds. These enzymes perform non-aromatizing decarboxylation en route to diverse secondary metabolites . For example, AerD and SalX convert prephenate to H2HPP (1,4-cyclohexadiene-7-ol) .
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These enzymes decarboxylate prephenate but avoid aromatization by delivering a proton to C-6 or C-6’ to yield a diene product .
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The net result is the conversion of the 5,8-cyclohexadiene-7-ol in prephenate to a 4,8-cyclohexadiene-7-ol in the H2HPP product .
Spontaneous Reactions
Prephenic acid is unstable and easily aromatized under acidic or basic conditions because it is a 1,4-cyclohexadiene . This instability makes its isolation and synthesis challenging .
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended to detect and quantify prephenate(2-) in enzymatic assays?
Prephenate(2-) can be quantified using real-time NMR spectroscopy to monitor proton peak shifts during enzymatic reactions (e.g., BacA-mediated conversion to H2HPP4) . Kinetic assays with UV-Vis spectroscopy or HPLC are also effective, particularly for measuring reaction rates and intermediate stability. Ensure calibration with synthetic prephenate standards and validate methods using negative controls (e.g., enzyme-free reactions) .
Q. How does prephenate(2-) function as a metabolic intermediate in aromatic amino acid biosynthesis?
Prephenate(2-) is a branch-point intermediate in the shikimate pathway, serving as a substrate for chorismate mutase (CM) to produce phenylpyruvate and 4-hydroxyphenylpyruvate. Its regulatory role extends to allosteric inhibition of DAH7PS in Geobacillus spp., where binding induces conformational changes that occlude the DAH7PS active site . Experimental verification involves structural analysis (e.g., X-ray crystallography of DAH7PS-CM complexes) and enzyme inhibition assays .
Q. What are the standard protocols for isolating prephenate(2-) from microbial cultures?
Isolation typically involves cell lysis, centrifugation, and chromatography (e.g., ion-exchange or size-exclusion). For Bacillus spp., cultures are grown in minimal media, harvested during late log phase, and lysed via sonication. Prephenate(2-) is purified using gradient elution on an anion-exchange column, followed by lyophilization. Purity is confirmed via LC-MS and NMR .
Advanced Research Questions
Q. How can researchers resolve contradictory kinetic data in prephenate(2-)-dependent enzymatic studies?
Contradictions in kinetic parameters (e.g., Km or kcat) may arise from differences in enzyme isoforms, assay conditions (pH, temperature), or substrate purity. Address these by:
- Standardizing buffer systems (e.g., 50 mM Tris-HCl, pH 7.5).
- Validating substrate concentration via spectrophotometric titration.
- Replicating assays with orthogonal methods (e.g., stopped-flow kinetics vs. NMR). Cross-reference structural data (e.g., SAXS for DAH7PS-CM conformational dynamics) to contextualize kinetic anomalies .
Q. What experimental strategies elucidate the allosteric regulation of DAH7PS by prephenate(2-)?
Employ a combination of:
- Structural biology : Cryo-EM or crystallography to compare DAH7PS-CM conformations with/without prephenate(2-).
- Mutagenesis : Target residues at the DAH7PS-CM interface (e.g., Arg<sup>213</sup> in Geobacillus CM) to disrupt binding and assess inhibition kinetics.
- Isothermal titration calorimetry (ITC) : Quantify binding affinity and stoichiometry .
Q. How can computational modeling enhance the study of prephenate(2-) interactions in multi-enzyme complexes?
Molecular dynamics (MD) simulations can predict conformational changes induced by prephenate(2-) binding, while docking algorithms (e.g., AutoDock Vina) identify potential interaction sites. Validate models with experimental
- Compare simulated binding energies with ITC results.
- Use mutagenesis to test predicted critical residues .
Q. What are the challenges in distinguishing prephenate(2-) from its isomers in analytical workflows?
Isomers like epi-prephenate may co-elute in chromatographic methods. Mitigate this by:
- Using chiral columns or derivatization agents (e.g., 2-nitrophenylhydrazine) for LC-MS.
- Assigning NMR peaks based on <sup>13</sup>C-labeled prephenate(2-) and 2D correlation spectroscopy (COSY) .
Q. How do in vivo and in vitro prephenate(2-) concentrations differ, and what are the implications for pathway engineering?
In vivo concentrations are influenced by metabolic flux and compartmentalization. Measure via:
- Metabolomics : Quenching cultures with cold methanol, followed by LC-MS/MS.
- Fluorescent biosensors : Genetically encoded reporters (e.g., FRET-based) for real-time tracking. Discrepancies between in vitro/in vivo data may require adjusting enzyme expression levels in synthetic pathways .
Q. What interdisciplinary approaches are critical for studying prephenate(2-) in non-model organisms?
Combine:
- Comparative genomics : Identify orthologs of CM/DAH7PS in understudied species.
- Metabolite profiling : Cross-species comparison of prephenate(2-) pools under stress conditions.
- CRISPR-interference : Knock down pathway enzymes to assess prephenate(2-) accumulation .
Q. How can researchers address reproducibility challenges in prephenate(2-)-related studies?
Adopt NIH guidelines for preclinical research:
- Document batch-to-batch variability in substrate synthesis.
- Share raw data (e.g., NMR spectra, kinetic curves) as supplementary materials.
- Use open-source tools (e.g., NMReDATA for NMR assignments) to standardize reporting .
Propiedades
Fórmula molecular |
C10H8O6-2 |
---|---|
Peso molecular |
224.17 g/mol |
Nombre IUPAC |
1-(2-carboxylato-2-oxoethyl)-4-hydroxycyclohexa-2,5-diene-1-carboxylate |
InChI |
InChI=1S/C10H10O6/c11-6-1-3-10(4-2-6,9(15)16)5-7(12)8(13)14/h1-4,6,11H,5H2,(H,13,14)(H,15,16)/p-2 |
Clave InChI |
FPWMCUPFBRFMLH-UHFFFAOYSA-L |
SMILES |
C1=CC(C=CC1O)(CC(=O)C(=O)[O-])C(=O)[O-] |
SMILES canónico |
C1=CC(C=CC1O)(CC(=O)C(=O)[O-])C(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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